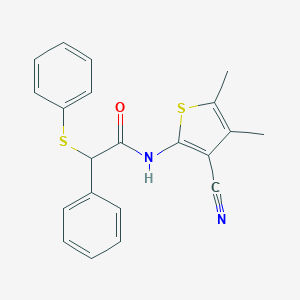
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a molecular formula of C19H16N2OS2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is attached through a thiolation reaction using a phenylthiol reagent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenylsulfanyl group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, sodium ethoxide, methanol or ethanol as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the phenylsulfanyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide: A simpler analog lacking the phenyl and phenylsulfanyl groups.
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(4-phenylpiperazino)acetamide: A related compound with a piperazine ring instead of the phenylsulfanyl group.
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both the phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H18N2OS2 |
|---|---|
Poids moléculaire |
378.5g/mol |
Nom IUPAC |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H18N2OS2/c1-14-15(2)25-21(18(14)13-22)23-20(24)19(16-9-5-3-6-10-16)26-17-11-7-4-8-12-17/h3-12,19H,1-2H3,(H,23,24) |
Clé InChI |
OSXCNSSENXLNIB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447401.png)
![Methyl 6-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447403.png)
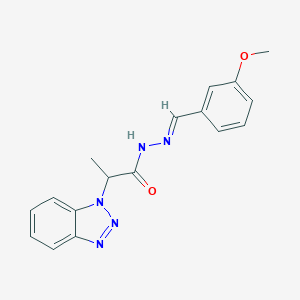
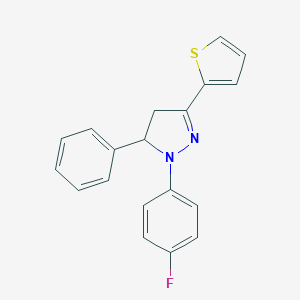
![4-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B447409.png)
![N'-(3-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B447412.png)
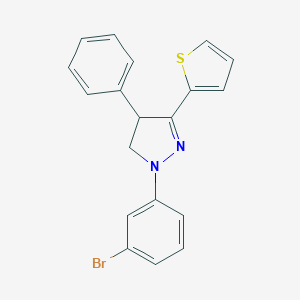
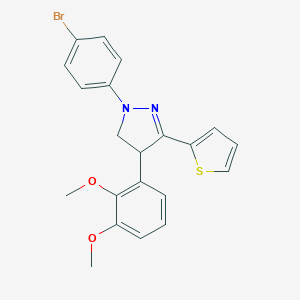
![2-(benzyloxy)benzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447420.png)
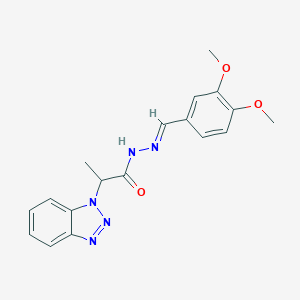
![N-(8-CHLORO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHYLPHENYL)AMINE](/img/structure/B447422.png)
![7,14-Bis(furan-2-yl)-4,11-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B447423.png)
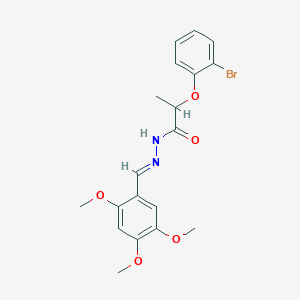
![N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE](/img/structure/B447429.png)
